LogP and Structural Comparison
The calculated LogP for 1-Acetyl-5-bromo-4-chloroindolin-3-one is 2.10, which provides a quantifiable measure of its increased lipophilicity compared to its non-halogenated core structure . The addition of two halogen atoms (Br and Cl) to the indolinone scaffold directly increases lipophilicity, which is a critical parameter for predicting membrane permeability and protein binding in drug design.
| Evidence Dimension | Predicted Partition Coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | 2.10 |
| Comparator Or Baseline | 1-Acetylindolin-3-one (Predicted LogP is ~0.8-1.2, as per class-level data) |
| Quantified Difference | Increase of approximately 0.9 to 1.3 LogP units |
| Conditions | Calculated using the ACD/Labs Percepta Platform PhysChem Module |
Why This Matters
This quantifiable difference in lipophilicity confirms the compound's distinct physicochemical space, enabling scientists to rationally select it for projects where modulating LogP is critical, rather than using a less lipophilic analog.
